molecular formula C19H18Cl2N4O2S B2494149 N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448046-60-3

N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2494149
CAS No.: 1448046-60-3
M. Wt: 437.34
InChI Key: KKUGXNMDVGCAOG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to a thiophene ring and a dichlorophenyl acetamide group, is characteristic of compounds designed to modulate protein kinase activity [https://www.ncbi.nlm.nih.gov/]. This structural motif is commonly associated with ATP-competitive binding, suggesting a mechanism of action involving the disruption of kinase-mediated signaling cascades critical for cell proliferation and survival. Preliminary research on analogous compounds indicates potential utility in targeting receptor tyrosine kinases, such as VEGFR2 and c-Met, which are pivotal drivers of tumor angiogenesis and metastasis [https://pubs.acs.org/]. Consequently, this molecule serves as a valuable chemical probe for studying tumorigenesis and for the preclinical development of novel targeted cancer therapeutics. Its research applications extend to biochemical assay development, high-throughput screening, and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity within this promising chemotype.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2S/c20-14-2-1-3-15(17(14)21)22-16(26)10-25-7-4-12(5-8-25)18-23-24-19(27-18)13-6-9-28-11-13/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUGXNMDVGCAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene moieties. For instance:

  • In Vitro Studies : The compound has been evaluated against various cancer cell lines using the National Cancer Institute (NCI) protocols. Preliminary results indicate that it exhibits significant cytotoxicity against multiple cancer types, with growth inhibition percentages suggesting it could be developed into an effective anticancer agent .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. Compounds similar to N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide have shown to disrupt signaling pathways critical for tumor growth .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been documented extensively:

  • Broad-Spectrum Activity : In studies involving synthesized derivatives of oxadiazole, compounds similar to this compound demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Testing : The cytotoxic effects were assessed using standard assays like the sulforhodamine B assay, revealing promising results in inhibiting bacterial growth .

Anti-inflammatory Potential

Molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor:

  • In Silico Studies : Computational analyses have indicated that this compound could bind effectively to the active site of 5-LOX, which is involved in inflammatory processes . This positions it as a candidate for further development as an anti-inflammatory agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Activity Impact
Dichlorophenyl GroupEnhances lipophilicity and biological activity
Oxadiazole MoietyImparts significant anticancer properties
Piperidine RingContributes to receptor binding affinity

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Characterization : A recent study synthesized various oxadiazole derivatives via Mannich reactions and characterized them using NMR and mass spectrometry. The synthesized compounds showed promising antimicrobial and anticancer activities .
  • Biological Evaluation : Another investigation focused on evaluating the anticancer efficacy of similar compounds against multiple human tumor cell lines using standardized protocols from the NCI .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Structural Notes Reference
Target Compound : N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide Dichlorophenylacetamide + piperidine-oxadiazole Thiophen-3-yl, 1,3,4-oxadiazole, piperidine Enhanced rigidity from oxadiazole; thiophene may improve π-π interactions. N/A
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenylacetamide + pyrazolone 1,5-Dimethylpyrazolone, 3,4-dichlorophenyl Hydrogen-bonded dimers (R22(10) motifs); dihedral angles 44.5°–77.5° between aromatic rings. Used as ligands for coordination chemistry .
N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide Dichlorophenylacetamide + thiadiazole 4-Methoxybenzylthio, thiadiazole Thiadiazole (vs. oxadiazole) increases electron-withdrawing effects; methoxy group enhances solubility.

Key Structural Differences and Implications:

Heterocyclic Rings :

  • The 1,3,4-oxadiazole in the target compound offers greater metabolic stability compared to pyrazolone in or thiadiazole in . Oxadiazoles are less prone to hydrolysis than thiadiazoles, which may degrade under acidic conditions .
  • Thiophene vs. Methoxybenzyl : Thiophene’s sulfur atom enables stronger π-π interactions with aromatic residues in biological targets, whereas the 4-methoxybenzyl group in introduces steric bulk and polarizability.

Substitution Patterns: 2,3-Dichlorophenyl (target) vs. 3,4-Dichlorophenyl (): The position of chlorine atoms affects electronic distribution.

Conformational Flexibility :

  • The piperidine ring in the target compound allows for torsional adjustments, unlike the rigid pyrazolone in . This flexibility could enhance binding to dynamic enzyme active sites.

Q & A

Basic: What are the common synthetic routes for this compound, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves sequential reactions to construct the oxadiazole core, followed by coupling the piperidine and acetamide moieties. Key steps include:

  • Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives under dehydrating agents like POCl₃ (as seen in thiadiazole syntheses) .
  • Piperidine coupling : Nucleophilic substitution or amide bond formation to attach the piperidine-thiophene-oxadiazole fragment to the acetamide backbone .
  • Critical intermediates : The 1,3,4-oxadiazole-2-yl-piperidine intermediate and the dichlorophenylacetamide precursor are pivotal for structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon connectivity, especially for the oxadiazole and thiophene rings .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns of the acetamide and heterocyclic moieties .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions, though limited by crystal growth challenges in polycyclic systems .

Advanced: How can researchers resolve conflicting reports on this compound’s biological activity?

Methodological Answer:

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .

  • Purity validation : Use HPLC or LC-MS to rule out impurities (>95% purity required) .

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., thieno[2,3-d]pyrimidine vs. oxadiazole derivatives) to identify critical functional groups .

    Analog StructureKey FeaturesReported Activity
    Thienopyrimidine-oxadiazoleMulti-ring systemAnticancer (IC₅₀: 8–12 µM)
    Imidazole-thioacetamideChlorinated phenyl groupsAntimicrobial (MIC: 4–16 µg/mL)

Advanced: What strategies optimize synthesis yield while maintaining purity?

Methodological Answer:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for oxadiazole cyclization to enhance reaction rates .
  • Temperature control : Maintain 80–90°C during coupling reactions to avoid side products .
  • Catalyst screening : Employ Pd/C or CuI for efficient amide bond formation (yield improvement: 15–20%) .

Basic: What biological activities are reported for this compound, and what assays are used?

Methodological Answer:

  • Antimicrobial activity : Tested via broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer potential : Evaluated using MTT assays on HeLa and MCF-7 cells, with IC₅₀ values indicating dose-dependent cytotoxicity .
  • Enzyme inhibition : Screening against lipoxygenase or kinases via fluorometric assays .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stress testing : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C, noting decomposition points .
  • Light exposure studies : Use UV-Vis spectroscopy to track photolytic changes under accelerated light conditions .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., COX-2 or EGFR) .
  • Molecular dynamics (MD) simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments .
  • QM/MM calculations : Hybrid quantum-mechanical/molecular-mechanical models to study reaction pathways at active sites .

Basic: What structural motifs influence its reactivity and bioactivity?

Methodological Answer:

  • 1,3,4-Oxadiazole : Enhances electron-withdrawing properties, improving membrane permeability .
  • Thiophene ring : Facilitates π-π stacking with aromatic residues in enzyme pockets .
  • Piperidine spacer : Adjusts conformational flexibility, optimizing target engagement .

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